molecular formula C32H26N4O4 B1243028 Phenazostatin B

Phenazostatin B

Cat. No. B1243028
M. Wt: 530.6 g/mol
InChI Key: WAOUDSYSWNZZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenazostatin B is a natural product found in Streptomyces with data available.

Scientific Research Applications

Neuronal Cell Protection

Phenazostatin B, along with Phenazostatin A, was identified as a substance that protects neuronal cells. Originating from Streptomyces sp. 833, these compounds belong to the phenazine class of antibiotics. Their ability to protect neuronal cells was established through various spectroscopic analyses (Yun et al., 1996).

Free Radical Scavenging Activity

In addition to protecting neuronal cells, Phenazostatins A and B have shown free radical scavenging activity. This property is significant as free radicals can cause oxidative stress, leading to cellular damage. In cell assays, both compounds demonstrated the ability to inhibit glutamate toxicity in N18-RE-105 cells, further emphasizing their protective role in neuronal health (Kim et al., 1997).

Structural Analysis

The structure of Phenazostatin B has been a subject of research, which is crucial for understanding its mode of action and potential therapeutic applications. Its structural determination aids in the classification within the phenazine compound family and supports further research into its biological activities (Maskey et al., 2003).

Potential in Neuroinflammation Treatment

Recent studies have expanded the understanding of Phenazostatins, discovering new derivatives and assessing their biological activities. For instance, research on Phenazostatin J, a derivative, has shown potential anti-neuroinflammatory effects, although it also exhibited cytotoxicity at higher concentrations. This highlights the therapeutic potential of Phenazostatin compounds in neuroinflammatory conditions, albeit with considerations for toxicity (Lee et al., 2022).

properties

Molecular Formula

C32H26N4O4

Molecular Weight

530.6 g/mol

IUPAC Name

methyl 6-[3-(6-methoxycarbonylphenazin-1-yl)butan-2-yl]phenazine-1-carboxylate

InChI

InChI=1S/C32H26N4O4/c1-17(19-9-5-13-23-27(19)33-25-15-7-11-21(29(25)35-23)31(37)39-3)18(2)20-10-6-14-24-28(20)34-26-16-8-12-22(30(26)36-24)32(38)40-4/h5-18H,1-4H3

InChI Key

WAOUDSYSWNZZKK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)C(C)C4=C5C(=CC=C4)N=C6C(=N5)C=CC=C6C(=O)OC

synonyms

phenazostatin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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